molecular formula C21H21NO4 B13194184 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid

1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid

Cat. No.: B13194184
M. Wt: 351.4 g/mol
InChI Key: JYCDWHDAHFWUOQ-UHFFFAOYSA-N
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Description

1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid is a synthetic organic compound with a molecular formula of C21H21NO4. It is characterized by the presence of a cyclopropane ring, an ethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

The synthesis of 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.

    Hydrolysis: The Fmoc protecting group can be removed under basic conditions using piperidine, yielding the free amino acid

Scientific Research Applications

1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound’s stability and ease of removal under basic conditions make it an ideal choice for peptide synthesis. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and reactivity in various chemical reactions .

Comparison with Similar Compounds

1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid can be compared with other Fmoc-protected amino acids and cyclopropane derivatives:

    Fmoc-Protected Amino Acids: Similar compounds include Fmoc-protected glycine, alanine, and valine. These compounds share the Fmoc protecting group but differ in the amino acid side chain.

    Cyclopropane Derivatives: Other cyclopropane-containing compounds include cyclopropane carboxylic acid and cyclopropane amino acids. .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

1-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C21H21NO4/c1-2-22(21(11-12-21)19(23)24)20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,23,24)

InChI Key

JYCDWHDAHFWUOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O

Origin of Product

United States

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